1-(1-(4-Chloro-1,3,5-triazin-2-yl)piperidin-4-yl)piperidin-3-ol
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Overview
Description
1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol is a complex organic compound that features a triazine ring substituted with a chlorine atom and a bipiperidinyl group
Preparation Methods
The synthesis of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol typically involves the nucleophilic substitution of cyanuric chloride with piperidine derivatives. The reaction conditions often include the use of a base such as sodium carbonate in a solvent mixture of dioxane and water, with the reaction temperature maintained between 70-80°C . Industrial production methods may employ microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the triazine ring can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form triazine derivatives and piperidine.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The bipiperidinyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol include:
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl derivatives: These compounds share the triazine core and exhibit similar biological activities.
1,3,5-Triazine aminobenzoic acid derivatives: These derivatives are known for their antimicrobial and anticancer properties.
The uniqueness of 1’-(4-Chloro-1,3,5-triazin-2-yl)-1,4’-bipiperidinyl-3-ol lies in its bipiperidinyl group, which enhances its chemical stability and biological activity compared to other triazine derivatives .
Properties
Molecular Formula |
C13H20ClN5O |
---|---|
Molecular Weight |
297.78 g/mol |
IUPAC Name |
1-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]piperidin-3-ol |
InChI |
InChI=1S/C13H20ClN5O/c14-12-15-9-16-13(17-12)18-6-3-10(4-7-18)19-5-1-2-11(20)8-19/h9-11,20H,1-8H2 |
InChI Key |
FKXLUKQXEFWOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C3=NC(=NC=N3)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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